molecular formula C12H21N3O2 B1490288 2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol CAS No. 2098114-11-3

2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol

Cat. No.: B1490288
CAS No.: 2098114-11-3
M. Wt: 239.31 g/mol
InChI Key: XEBRCQOCXCKVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol features a bicyclic pyrazolo[1,5-a]pyrazine core with key substituents:

  • Ethoxymethyl group at position 2: Enhances lipophilicity and metabolic stability.
  • Methyl group at position 6: Stabilizes the dihydro-pyrazine ring conformation.
  • Ethanol moiety at the 5-position: Provides hydrogen-bonding capability and polarity.

Properties

IUPAC Name

2-[2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-3-17-9-11-6-12-8-14(4-5-16)10(2)7-15(12)13-11/h6,10,16H,3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBRCQOCXCKVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2CC(N(CC2=C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol is a novel pyrazolo derivative with potential therapeutic applications. Its unique structure, featuring a dihydropyrazolo core and various substituents, suggests diverse biological activities. This article reviews its synthesis, biological activities, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N4OC_{12}H_{22}N_{4}O with a molecular weight of approximately 238.33 g/mol. The structural characteristics include:

  • Dihydropyrazolo core : Imparts significant interaction potential with biological targets.
  • Ethoxymethyl and hydroxyl groups : These functional groups may enhance solubility and bioactivity.

Biological Activity Overview

Research into pyrazolo derivatives has indicated various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell growth.
  • Antimicrobial Properties : Pyrazolo derivatives are known for their effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Antitumor Activity

A study evaluating related pyrazolo compounds demonstrated significant antitumor effects. For instance, derivative 5c showed selective growth inhibition against leukemia cell lines with GI50GI_{50} values ranging from 2.01 to 3.03 µM, outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that the compound may possess similar or enhanced antitumor properties.

Antimicrobial Activity

In vitro studies have indicated that pyrazole derivatives can inhibit the growth of various bacterial strains. The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways. Further research is needed to evaluate the efficacy of this compound against specific bacterial targets.

Anti-inflammatory Effects

Research on structurally similar compounds has revealed their ability to modulate inflammatory pathways. These compounds often act by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX. The potential of this compound in reducing inflammation warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
6-Methylpyrazolo[1,5-a]pyrazineStructureLacks ethoxymethyl groupAntitumor activity
Ethyl 6-methylpyrazolo[1,5-a]pyrazineStructureEthyl group instead of ethoxymethylModerate antimicrobial
2-Hydroxyethyl 6-methylpyrazolo[1,5-a]pyrazineStructureAlcohol functionalityAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Modifications: Pyrazolo[1,5-a]pyrazine Derivatives

(R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile
  • Substituents: 2-Cyano, 6-methyl, and fluorophenyl-amino groups.
  • Key Differences: The cyano group increases electron-withdrawing effects, while the fluorophenyl moiety enhances aromatic interactions.
tert-Butyl (R)-3-Bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • Substituents : 3-Bromo, 6-isopropyl, and tert-butyl carboxylate.
  • Key Differences : Bromine enables cross-coupling reactions; isopropyl increases steric bulk, reducing solubility.
  • Utility : Intermediate for Suzuki-Miyaura coupling .

Functional Group Variations

2-Chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one (CAS: 2091216-95-2)
  • Substituents : Chloroacetyl and hydroxymethyl groups.
  • Key Differences : Chlorine enhances electrophilicity for nucleophilic substitution. Hydroxymethyl vs. ethoxymethyl reduces steric hindrance.
  • Applications : Precursor for further derivatization .
(R)-2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1-(6-methyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one
  • Substituents: Triazole and tetrahydroquinoline-carbonyl groups.
  • Key Differences: Triazole offers hydrogen-bonding sites; tetrahydroquinoline enhances lipophilicity for CNS penetration.
  • Activity : Likely targets protein-protein interactions .

Pharmacophore Hybrids

5-Chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine
  • Substituents : Chloropyrimidine and triazole-phenyl groups.
  • Key Differences : Pyrimidine-diamine motif mimics nucleotide bases, suggesting DNA/RNA-targeted activity.
  • Applications : Anticancer or antiviral candidates .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine 2-Ethoxymethyl, 6-methyl, 5-ethanol ~279.3 g/mol Balanced solubility, H-bond donor
(R)-4-Amino-6-(5-amino-2-fluorophenyl)-... Pyrazolo[1,5-a]pyrazine 2-Cyano, 6-methyl, fluorophenyl-amino ~354.3 g/mol Enzyme inhibition potential
tert-Butyl (R)-3-Bromo-6-isopropyl-... Pyrazolo[1,5-a]pyrazine 3-Bromo, 6-isopropyl, tert-butyl ~384.3 g/mol Synthetic intermediate
2-Chloro-1-(2-(hydroxymethyl)-6-methyl-...) Pyrazolo[1,5-a]pyrazine Chloroacetyl, hydroxymethyl ~243.7 g/mol Electrophilic reactivity
5-Chloro-N2-(4-(6,7-dihydropyrazolo[...] Pyrazolo[1,5-a]pyrazine Chloropyrimidine, triazole-phenyl ~494.9 g/mol Nucleic acid interaction potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.